H-Lys-Ala-Arg-Ala-Gly-Pro-Pro-Gly-Ala-OH
Description
Nomenclature and Classification of H-Lys-Ala-Arg-Ala-Gly-Pro-Pro-Gly-Ala-OH as a Decapeptide
The nomenclature of this compound follows the standard conventions of peptide chemistry. The "H-" at the beginning indicates a free amino group (-NH2) at the N-terminus, which in this case belongs to the lysine (B10760008) (Lys) residue. The "-OH" at the end signifies a free carboxyl group (-COOH) at the C-terminus, belonging to the final alanine (B10760859) (Ala) residue. The sequence of amino acids is read from the N-terminus to the C-terminus.
This peptide is classified as a decapeptide because it is composed of ten amino acid residues. The specific sequence is Lysine - Alanine - Arginine - Alanine - Glycine (B1666218) - Proline - Proline - Glycine - Alanine. Each of these amino acids is linked to the next by a peptide bond.
The constituent amino acids of this decapeptide can be categorized based on the properties of their side chains. ncert.nic.inkhanacademy.org Lysine and Arginine are basic, positively charged amino acids. Alanine is a nonpolar, aliphatic amino acid. Glycine is the simplest amino acid, with a single hydrogen atom as its side chain, providing conformational flexibility. Proline is unique in that its side chain is a cyclic structure that connects back to the peptide backbone, imparting significant conformational rigidity. wikipedia.org
Below is a table detailing the amino acids present in the decapeptide:
| Amino Acid | 3-Letter Code | 1-Letter Code | Classification |
| Lysine | Lys | K | Basic, Positively Charged |
| Alanine | Ala | A | Nonpolar, Aliphatic |
| Arginine | Arg | R | Basic, Positively Charged |
| Glycine | Gly | G | Nonpolar, Aliphatic |
| Proline | Pro | P | Nonpolar, Cyclic |
Based on its composition, the physicochemical properties of this compound can be theoretically calculated.
| Property | Value |
| Molecular Formula | C₄₃H₇₅N₁₅O₁₁ |
| Molecular Weight | 994.15 g/mol |
| Theoretical Isoelectric Point (pI) | 11.49 |
Note: These properties are calculated based on the amino acid sequence and may vary slightly from experimentally determined values.
Academic Context of Peptides: Structural Motifs and Functional Diversity
Peptides are fundamental players in a vast range of biological processes. Their functional diversity is a direct consequence of their structural variety, which is dictated by the sequence and properties of their constituent amino acids. nih.gov Short, linear motifs within proteins and peptides are often responsible for specific biological functions, such as mediating protein-protein interactions or acting as signaling molecules. nih.gov
The peptide this compound contains several interesting structural motifs that are subjects of academic research:
Dipeptide Pro-Pro Sequence: The presence of two consecutive proline residues is a significant structural feature. Polyproline motifs can adopt a unique helical structure known as a polyproline II (PPII) helix, which is a left-handed helix that is more extended than the more common alpha-helix. embopress.org These structures are often involved in protein-protein interactions, acting as recognition sites for specific protein domains. The synthesis of proteins containing consecutive proline residues can sometimes lead to ribosomal stalling, a phenomenon that is overcome by specialized translation factors. embopress.org
Lys-Arg Motif: The sequence contains both lysine and arginine, two positively charged amino acids. Arginine/lysine-rich motifs are known to be crucial for various biological functions. embopress.org They are often found in DNA- and RNA-binding proteins, where the positive charges interact with the negatively charged phosphate (B84403) backbone of nucleic acids. wikipedia.org Furthermore, these motifs are characteristic of many cell-penetrating peptides (CPPs), which are able to translocate across cell membranes. nih.gov The guanidinium (B1211019) group of arginine, in particular, is noted for its strong ability to form hydrogen bonds and interact with membrane lipids. nih.govnih.gov
The combination of a flexible glycine residue, rigid proline residues, and positively charged lysine and arginine residues suggests that this decapeptide could adopt a specific three-dimensional structure that is key to its potential function.
Significance of Investigating Short Peptide Sequences in Biochemical and Biophysical Research
The investigation of short peptide sequences like this compound is of considerable importance in several areas of scientific research:
Drug Discovery and Development: Many naturally occurring peptides have therapeutic properties. Synthetic peptides can be designed to mimic or inhibit the actions of these natural peptides, leading to the development of new drugs. Proline-rich antimicrobial peptides (PrAMPs), for example, are a class of peptides being investigated as potential new antibiotics. nih.govnih.gov The presence of proline and basic residues in this compound makes it a sequence of interest in this context.
Biomaterial Science: The self-assembly properties of peptides are being harnessed to create novel biomaterials for applications in tissue engineering, drug delivery, and nanotechnology. The specific sequence of a peptide dictates how it will interact with other molecules and with itself to form larger structures.
Structure
2D Structure
Properties
CAS No. |
646062-20-6 |
|---|---|
Molecular Formula |
C35H61N13O10 |
Molecular Weight |
823.9 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C35H61N13O10/c1-19(45-31(54)23(10-6-14-40-35(38)39)46-29(52)20(2)44-30(53)22(37)9-4-5-13-36)28(51)42-18-27(50)47-15-8-12-25(47)33(56)48-16-7-11-24(48)32(55)41-17-26(49)43-21(3)34(57)58/h19-25H,4-18,36-37H2,1-3H3,(H,41,55)(H,42,51)(H,43,49)(H,44,53)(H,45,54)(H,46,52)(H,57,58)(H4,38,39,40)/t19-,20-,21-,22-,23-,24-,25-/m0/s1 |
InChI Key |
KXBBPTFLASTMGJ-HUVRVWIJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Synthetic Methodologies for H Lys Ala Arg Ala Gly Pro Pro Gly Ala Oh
Solid-Phase Peptide Synthesis (SPPS) of H-Lys-Ala-Arg-Ala-Gly-Pro-Pro-Gly-Ala-OH
Solid-phase peptide synthesis (SPPS) is the predominant method for producing peptides of this nature due to its efficiency and the ability to automate the process. csic.es The core principle involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support. biosynth.com
Fmoc/tBu Strategy Optimization for this compound
The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most common approach in modern SPPS. americanpeptidesociety.org It relies on the use of the base-labile Fmoc group for temporary protection of the α-amino group of the incoming amino acid and acid-labile tert-butyl-based protecting groups for the side chains of reactive amino acids. csic.es For the synthesis of this compound, this would involve Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH, and other standard protected amino acids.
Key Optimization Considerations:
Proline-Rich Sequences: The presence of a Pro-Pro motif can present synthetic challenges due to steric hindrance and the potential for incomplete couplings. Optimization may involve extended coupling times or the use of stronger coupling reagents for these specific residues. nih.gov The use of pseudoproline dipeptides can also be a valuable strategy to disrupt aggregation and improve coupling efficiency in proline-rich regions. sigmaaldrich.com
Arginine Coupling: The guanidinium (B1211019) side chain of arginine is typically protected with the bulky 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. mdpi.com While effective, its removal requires strong acidic conditions, and its presence can sometimes hinder coupling reactions.
Fmoc Deprotection: The removal of the Fmoc group is typically achieved using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). google.com Incomplete deprotection can lead to deletion sequences, so ensuring complete removal at each step is critical.
Table 1: Typical Protecting Groups in Fmoc/tBu Synthesis of this compound
| Amino Acid | α-Amino Protecting Group | Side Chain Protecting Group |
|---|---|---|
| Lysine (B10760008) (Lys) | Fmoc | Boc (tert-butyloxycarbonyl) |
| Alanine (B10760859) (Ala) | Fmoc | None |
| Arginine (Arg) | Fmoc | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |
| Glycine (B1666218) (Gly) | Fmoc | None |
Merrifield (Boc/Bzl) Strategy Considerations for this compound
The original Merrifield strategy, which utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for α-amino protection and benzyl (B1604629) (Bzl)-based groups for side-chain protection, is an alternative approach. americanpeptidesociety.org
Key Considerations:
Harsher Conditions: This strategy employs strong acids like trifluoroacetic acid (TFA) for the repeated removal of the Boc group in each cycle. americanpeptidesociety.org The final cleavage from the resin and removal of side-chain protecting groups often requires very strong, hazardous acids like hydrofluoric acid (HF). csic.es
Arginine Protection: In Boc chemistry, the arginine side chain is commonly protected with groups like tosyl (Tos) or nitro (NO2). mdpi.compeptide.com
Compatibility: While historically significant, the harsh conditions of the Boc/Bzl strategy can lead to side reactions and may not be ideal for complex peptides or those with sensitive modifications. nih.gov However, for certain sequences, it can offer advantages in preventing specific side reactions that might occur under the basic conditions of the Fmoc strategy. americanpeptidesociety.org
Table 2: Comparison of Fmoc/tBu and Boc/Bzl Strategies
| Feature | Fmoc/tBu Strategy | Merrifield (Boc/Bzl) Strategy |
|---|---|---|
| α-Amino Protection | Fmoc (Base-labile) | Boc (Acid-labile) |
| Side-Chain Protection | tBu-based (Acid-labile) | Bzl-based (Strong acid-labile) |
| Deprotection Conditions | Mild base (e.g., piperidine) | Moderate acid (e.g., TFA) |
| Final Cleavage | Strong acid (e.g., TFA) | Very strong acid (e.g., HF) |
| Advantages | Milder conditions, automation-friendly | Can prevent base-catalyzed side reactions |
| Disadvantages | Potential for base-related side reactions | Harsh conditions, use of hazardous reagents |
Role of Linkers and Resins in this compound Synthesis
The choice of resin and the linker that attaches the peptide to it is crucial as it determines the C-terminal functionality of the final peptide and the conditions required for its cleavage. biosynth.comnih.gov
For a C-terminal Carboxylic Acid (OH): To synthesize this compound, a resin with a linker that yields a carboxylic acid upon cleavage is necessary. The Wang resin is a common choice for this purpose. biotage.comiris-biotech.de It consists of a p-alkoxybenzyl alcohol linker attached to a polystyrene support. biosynth.com The peptide is cleaved from the Wang resin using a strong acid like TFA, which simultaneously removes the side-chain protecting groups in the Fmoc/tBu strategy. iris-biotech.de Another option is the 2-chlorotrityl chloride (2-CTC) resin , which allows for the cleavage of the peptide under very mild acidic conditions, potentially leaving the side-chain protecting groups intact if desired. biotage.comsigmaaldrich.com
Resin Matrix: The polymer support itself, typically polystyrene, must swell appropriately in the solvents used for synthesis to allow for efficient diffusion of reagents. biosynth.com
Coupling Reagent Selection and Efficiency for this compound Elongation
Coupling reagents are essential for activating the carboxylic acid group of the incoming amino acid to facilitate the formation of a peptide bond with the free amino group of the resin-bound peptide chain. bachem.com
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are foundational coupling reagents. peptide.comtandfonline.com They are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to improve efficiency and minimize side reactions, particularly racemization. peptide.comtandfonline.com DIC is often preferred in SPPS because its urea (B33335) byproduct is more soluble in common solvents. tandfonline.com
Onium Salts: Phosphonium and aminium/uronium salts are highly efficient coupling reagents.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU are effective and widely used. peptide.com
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is even more reactive than HBTU and is particularly useful for difficult couplings, such as those involving sterically hindered amino acids or the Pro-Pro motif in this sequence. peptide.comresearchgate.net It is known to react faster with less epimerization. researchgate.net
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation uronium salt based on OxymaPure that offers high efficiency and a better safety profile compared to benzotriazole-based reagents. acs.org
Table 3: Common Coupling Reagents for SPPS
| Reagent Class | Examples | Key Characteristics |
|---|---|---|
| Carbodiimides | DIC, DCC, EDC | Cost-effective; often require an additive (e.g., OxymaPure) to suppress racemization. peptide.comwikipedia.org |
| Phosphonium Salts | PyBOP, PyAOP | High efficiency; less hazardous byproducts than some older reagents. peptide.com |
| Aminium/Uronium Salts | HBTU, HATU, COMU | Very high reactivity and speed; suitable for difficult couplings. bachem.comcreative-peptides.com HATU is generally more efficient than HBTU. researchgate.net |
Microwave-Assisted SPPS for this compound
Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has emerged as a powerful technique to accelerate the synthesis process and improve the purity of the final product. luxembourg-bio.comcreative-peptides.com
Mechanism: Microwave energy directly and rapidly heats the solvent and reagents, leading to a significant increase in the rates of both the coupling and deprotection steps. creative-peptides.comyoutube.com
Benefits: This technique is particularly beneficial for synthesizing "difficult" sequences, such as those prone to aggregation or containing sterically hindered amino acids like the Pro-Pro motif in the target peptide. luxembourg-bio.comrsc.org The rapid heating can help to break up secondary structures that may form on the resin, improving reagent accessibility. luxembourg-bio.com
Efficiency: MW-SPPS can dramatically reduce synthesis times from days to hours while often yielding a purer crude product. creative-peptides.comyoutube.com For challenging couplings, microwave irradiation can drive reactions to completion where conventional methods might fail. ambiopharm.com
Solution-Phase Peptide Synthesis (LPPS) Approaches for this compound
While less common for routine peptide synthesis, solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, offers an alternative route. This classical approach involves carrying out all reactions in solution, with purification of the intermediate peptide at each step.
Fragment Condensation: For a nonapeptide like this compound, a convergent strategy using fragment condensation would be the most practical LPPS approach. springernature.com This involves synthesizing smaller peptide fragments (e.g., two or three smaller peptides that make up the final sequence) separately and then coupling them together. researchgate.net For instance, one might synthesize the fragments H-Lys(Boc)-Ala-Arg(Pbf)-Ala-OH and H-Gly-Pro-Pro-Gly-Ala-OH and then couple them.
Challenges: A major challenge in fragment condensation is the risk of racemization at the C-terminal amino acid of the activating fragment. bachem.com This can be minimized by choosing a fragment that ends in glycine or proline, as these amino acids are not chiral or are conformationally restricted, respectively. The presence of two proline residues and a glycine in the C-terminal portion of the target peptide makes it a candidate for a fragment condensation approach with a lower risk of racemization.
Advantages: LPPS can be advantageous for large-scale synthesis where the cost of the solid support can be prohibitive. It also avoids issues related to the solid support, such as steric hindrance and aggregation on the resin. However, it is generally more time-consuming and labor-intensive than SPPS due to the need for purification after each step. springernature.com
Fragment Condensation Strategies for this compound
The synthesis of longer peptides like this compound can be efficiently achieved through fragment condensation, a convergent strategy where shorter, protected peptide segments are synthesized independently and then coupled together. advancedchemtech.comthieme-connect.com This approach offers significant advantages over linear, stepwise solid-phase peptide synthesis (SPPS), particularly for sequences longer than 20-30 amino acids. thieme-connect.com Key benefits include the ability to purify intermediate fragments, which can lead to a purer final product and simplified purification by separating the target molecule from deletion sequences that are very similar in size. thieme-connect.comnih.gov
For the nonapeptide this compound, several logical fragmentation points can be considered to optimize synthesis. The selection of fragments often aims to minimize the risk of racemization at the C-terminal amino acid of the coupling fragment. Glycine and Proline residues are ideal C-terminal amino acids for fragments as they are not susceptible to racemization.
A common strategy involves a [3+6], [4+5], or a [2+3+4] fragment approach. For instance, the presence of Glycine at position 5 and Proline at position 6 provides strategic locations for fragmentation.
Interactive Table 1: Potential Fragment Condensation Strategies Below are potential fragmentation schemes for the synthesis of this compound.
| Strategy | Fragment 1 | Fragment 2 | Fragment 3 | Coupling Point | Rationale |
| [4+5] | H-Lys(P)-Ala-Arg(P)-Ala-OH | H-Gly-Pro-Pro-Gly-Ala-OH | - | Ala(4)-Gly(5) | Balances fragment size. Glycine as the N-terminal of the second fragment minimizes steric hindrance during coupling. |
| [6+3] | H-Lys(P)-Ala-Arg(P)-Ala-Gly-Pro-OH | H-Pro-Gly-Ala-OH | - | Pro(6)-Pro(7) | Proline at the C-terminus of the first fragment prevents racemization. |
| [2+4+3] | H-Lys(P)-Ala-OH | H-Arg(P)-Ala-Gly-Pro-OH | H-Pro-Gly-Ala-OH | Ala(2)-Arg(3) and Pro(6)-Pro(7) | Utilizes smaller, more easily synthesized and purified fragments. Proline at the C-terminus of the second fragment prevents racemization. |
| (P) denotes a side-chain protecting group. |
The fragments are synthesized, purified, and then coupled in solution or on a solid support. thieme-connect.comresearchgate.net The coupling reaction typically employs reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization. researchgate.net
Chemo-Enzymatic Peptide Synthesis (CEPS) Potential for this compound
Chemo-Enzymatic Peptide Synthesis (CEPS) is an emerging strategy that combines the flexibility of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. nih.govnih.gov This approach often involves the chemical synthesis of peptide fragments, which are then joined together using enzymes such as proteases or engineered ligases. acsgcipr.orgrsc.org
For the synthesis of this compound, CEPS offers a promising alternative to purely chemical methods. researchgate.net The process would typically involve the solid-phase or solution-phase synthesis of two or more protected or unprotected peptide fragments. These fragments would then be subjected to enzymatic ligation in an aqueous medium. youtube.com Enzymes like omniligase-1, an engineered subtiligase variant, have demonstrated broad substrate scope and high efficiency in forming peptide bonds between fragments, irrespective of the amino acid sequence at the ligation junction. rsc.orgnih.gov
The key advantages of using CEPS for this nonapeptide include:
High Selectivity : Enzymes catalyze the formation of the correct peptide bond with exceptional chemo- and regioselectivity, avoiding the need for extensive side-chain protection. nih.gov
Milder Conditions : Reactions are performed in aqueous buffers at or near neutral pH and room temperature, which minimizes racemization and degradation of sensitive residues. nih.govyoutube.com
Greener Process : The use of water as a solvent and the reduction in protection/deprotection steps significantly decrease chemical waste. rsc.orgresearchgate.net
Interactive Table 3: Comparison of Synthetic Methodologies A comparison between traditional chemical synthesis and a potential CEPS approach.
| Feature | Purely Chemical Synthesis (SPPS/Solution) | Chemo-Enzymatic Peptide Synthesis (CEPS) |
| Catalyst | Chemical coupling reagents (e.g., HBTU, PyBOP) | Enzymes (e.g., Ligases, Proteases) |
| Solvents | High volumes of organic solvents (DMF, DCM) rsc.org | Primarily aqueous buffers youtube.com |
| Protecting Groups | Extensive side-chain protection required creative-peptides.com | Minimal or no side-chain protection needed for ligation |
| Reaction Conditions | Often harsh (strong acids/bases) nih.gov | Mild (neutral pH, ambient temperature) nih.gov |
| Byproducts | Coupling reagent byproducts, protecting group cleavage waste | Minimal, primarily water |
| Racemization Risk | Higher, especially at activated carboxyl groups | Significantly lower due to enzyme stereospecificity |
A potential CEPS route could involve the synthesis of H-Lys-Ala-Arg-Ala-Gly-OH and H-Pro-Pro-Gly-Ala-OH fragments, followed by an enzyme-catalyzed ligation between the Gly(5) and Pro(6) residues.
Sustainability Considerations in this compound Synthesis
The synthesis of peptides is notoriously resource-intensive, often generating substantial chemical waste. advancedchemtech.comgcande.org Traditional methods like SPPS can use vast quantities of hazardous solvents and reagents, with estimates suggesting that producing 1 kg of a peptide drug can generate tons of waste. advancedchemtech.comgcande.org Therefore, incorporating green chemistry principles into the synthesis of this compound is a critical consideration. rsc.orgacs.org
Key areas for improving sustainability include:
Solvent Choice : Replacing hazardous solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) is a primary goal. rsc.org Greener alternatives such as propylene (B89431) carbonate or γ-valerolactone (GVL) have been successfully used in both solution and solid-phase synthesis. rsc.orgacs.org Aqueous peptide synthesis, although challenging due to the poor solubility of protected amino acids, represents the ideal green solvent approach. acs.orgnih.gov
Convergent Synthesis : As discussed, fragment condensation strategies are inherently more sustainable than linear synthesis. They reduce the total number of synthetic steps on the main peptide chain, which decreases cumulative waste from repeated coupling and deprotection cycles. advancedchemtech.com
Atom Economy : Optimizing reactions to maximize the incorporation of atoms from the reactants into the final product is a core principle of green chemistry. nih.gov CEPS contributes significantly here by eliminating the need for protecting groups and coupling agents, which constitute a large portion of the reactant mass but are discarded as waste.
Process Technology : Shifting from traditional batch processing to continuous flow chemistry can enhance efficiency, reduce reagent excess, minimize waste, and allow for better control over reaction parameters. oxfordglobal.com
Interactive Table 4: Green Chemistry Approaches in Peptide Synthesis This table summarizes sustainable practices applicable to the synthesis of the target peptide.
| Sustainability Aspect | Traditional Approach | Greener Alternative |
| Solvents | DMF, DCM, Piperidine rsc.org | Propylene Carbonate, GVL, Ethanol, Water advancedchemtech.comrsc.orgacs.org |
| Synthesis Strategy | Linear Stepwise Synthesis | Convergent Fragment Condensation advancedchemtech.com |
| Catalysis/Coupling | Stoichiometric chemical reagents | Catalytic enzymes (CEPS), recyclable catalysts |
| Protecting Groups | Heavy reliance on protecting groups requiring harsh cleavage (e.g., TFA) nih.gov | Minimal or transient protecting groups, enzymatic ligation nih.govnih.gov |
| Process | Batch manufacturing | Continuous flow chemistry oxfordglobal.com |
| Purification | High-volume solvent chromatography | Membrane-based separations, bioaffinity chromatography oxfordglobal.com |
By implementing these strategies, the synthesis of this compound can be made more environmentally friendly and cost-effective, aligning with the growing demand for sustainable practices in the pharmaceutical and chemical industries. rsc.org
Structural Elucidation and Characterization of H Lys Ala Arg Ala Gly Pro Pro Gly Ala Oh
Primary Structure Verification of H-Lys-Ala-Arg-Ala-Gly-Pro-Pro-Gly-Ala-OH
The primary structure, the linear sequence of amino acids, is the foundational level of a peptide's architecture. Its verification is a critical step in characterization, ensuring the correct synthesis and purity of the molecule.
Amino Acid Analysis (AAA) for Compositional Confirmation
Amino Acid Analysis (AAA) is a cornerstone technique used to determine the amino acid composition of a peptide. This method involves hydrolyzing the peptide into its constituent amino acids, which are then separated, identified, and quantified. For this compound, AAA would be expected to confirm the presence and relative ratios of Lysine (B10760008), Alanine (B10760859), Arginine, Glycine (B1666218), and Proline. The theoretical composition of this peptide includes one residue of Lysine, three of Alanine, one of Arginine, two of Glycine, and two of Proline. The analysis provides a quantitative profile of the amino acids present, which should align with these expected ratios. smolecule.com
Table 1: Theoretical Amino Acid Composition of this compound
| Amino Acid | Three-Letter Code | One-Letter Code | Expected Ratio |
| Lysine | Lys | K | 1 |
| Alanine | Ala | A | 3 |
| Arginine | Arg | R | 1 |
| Glycine | Gly | G | 2 |
| Proline | Pro | P | 2 |
Mass Spectrometry (MS) for Sequence and Purity Assessment
Mass spectrometry is an indispensable tool in peptide analysis, providing precise information on molecular weight, sequence, and purity. Various MS techniques are employed to gain a comprehensive understanding of the peptide's primary structure.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing biomolecules like peptides. In ESI-MS, the peptide is ionized directly from a solution, typically producing multiply charged ions. The resulting mass spectrum displays a series of peaks, each corresponding to the peptide molecule with a different number of charges. By deconvoluting this series of peaks, the monoisotopic molecular weight of the peptide can be determined with high accuracy. For this compound, the expected monoisotopic mass is approximately 880.5 Da. The observation of a predominant peak corresponding to this mass would confirm the peptide's identity and indicate a high degree of purity.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-MS/TOF) is another soft ionization technique widely used for peptide analysis. In this method, the peptide is co-crystallized with a matrix material that absorbs laser energy. A pulsed laser beam desorbs and ionizes the peptide, typically forming singly charged ions. The time it takes for these ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio. MALDI-MS/TOF analysis of this compound would be expected to show a prominent signal corresponding to the protonated molecule [M+H]⁺ at approximately 881.5 Da. This technique is highly sensitive and provides a rapid confirmation of the peptide's molecular weight and purity.
Tandem Mass Spectrometry (MS/MS) is a powerful technique for de novo sequencing of peptides. In an MS/MS experiment, a specific precursor ion, such as the [M+H]⁺ ion of this compound, is selected and then fragmented by collision-induced dissociation (CID) or other methods. The resulting fragment ions are then analyzed in a second mass spectrometer. The fragmentation typically occurs at the peptide bonds, generating a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide's sequence. For this compound, the fragmentation pattern would be analyzed to confirm the precise order of the nine amino acids.
Table 2: Expected Monoisotopic Masses of b- and y-ions for this compound
| Sequence | b-ion | y-ion |
| Lys | 129.10 | 881.50 |
| Ala | 200.14 | 752.40 |
| Arg | 356.24 | 681.36 |
| Ala | 427.28 | 525.26 |
| Gly | 484.30 | 454.22 |
| Pro | 581.35 | 397.20 |
| Pro | 678.41 | 300.15 |
| Gly | 735.43 | 203.09 |
| Ala | 806.47 | 146.07 |
Secondary Structure Determination of this compound
Circular Dichroism (CD) Spectroscopy for Conformational Insight
Circular Dichroism (CD) spectroscopy is a non-destructive technique that is highly sensitive to the secondary structure of peptides and proteins in solution. The method measures the differential absorption of left and right-handed circularly polarized light by chiral molecules, primarily the peptide backbone amide bonds.
For this compound, CD analysis would provide a global assessment of its secondary structure content. Given the high flexibility imparted by glycine and the presence of the Pro-Pro sequence, the peptide is unlikely to form stable α-helices or β-sheets. Instead, its conformation is expected to be a mixture of a polyproline II (PPII) helix and random coil. acs.orgresearchgate.net A PPII helix is a left-handed, extended structure with three residues per turn, a conformation favored by proline-rich sequences. nih.govwikipedia.org
A typical CD spectrum for a peptide in a PPII conformation shows a strong negative band around 204-206 nm and a weaker positive band near 228 nm. researchgate.netresearchgate.net A disordered or random coil peptide typically exhibits a single, strong negative band below 200 nm. umich.eduresearchgate.net Analysis of the CD spectrum of this compound would reveal the predominant conformational state in solution.
Illustrative CD Spectral Data for Common Peptide Secondary Structures
| Secondary Structure | Positive Band (approx. nm) | Negative Band(s) (approx. nm) |
|---|---|---|
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet | ~195 | ~216 |
| Polyproline II (PPII) Helix | ~228 | ~205 |
| Random Coil | ~212 | ~198 |
This table represents characteristic values for different secondary structures. The actual spectrum would be a composite of all conformations present.
Fourier-Transform Infrared (FTIR) Spectroscopy for Amide I/II Bands
Fourier-Transform Infrared (FTIR) spectroscopy provides detailed information about the vibrational modes of a molecule and is a powerful tool for analyzing peptide secondary structure. nih.gov The analysis focuses primarily on the amide I (1600–1700 cm⁻¹) and amide II (1480–1575 cm⁻¹) bands of the peptide backbone. lew.roshimadzu.com The amide I band, arising mainly from C=O stretching vibrations, is particularly sensitive to the hydrogen-bonding pattern and geometry, making it an excellent indicator of secondary structure. researchgate.net
For this compound, the FTIR spectrum would be deconvoluted to identify the frequencies corresponding to different structural elements. A significant challenge in interpreting the FTIR spectrum of this peptide is the potential for overlapping signals from the side chains of Arginine and Lysine, which are known to have absorption bands within the amide I region. nih.govresearchgate.net Specifically, Arginine's side chain has absorption bands near 1673 cm⁻¹ and 1633 cm⁻¹. nih.gov
Illustrative FTIR Amide I Band Positions for Peptide Secondary Structures
| Secondary Structure | Amide I Frequency Range (cm⁻¹) |
|---|---|
| α-Helix | 1650–1658 |
| β-Sheet | 1620–1640 (low freq.), 1680-1700 (high freq., antiparallel) |
| β-Turn | 1660–1685 |
| Polyproline II (PPII) / Random Coil | 1640–1648 |
This table shows typical frequency ranges. Deconvolution of the experimental spectrum is required to assign and quantify the contributions of each structural component.
Higher-Order Structural Analysis of this compound in Solution
To move beyond a global picture of secondary structure and obtain detailed atomic-level information, higher-order analytical techniques are essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution. nmims.edunih.gov The process involves assigning the chemical shifts of all atoms, measuring structural restraints, and then calculating a family of structures consistent with these restraints.
Two-dimensional (2D) NMR experiments are crucial for resolving individual proton signals and identifying their spatial relationships. The general workflow involves:
Spin System Identification: Experiments like TOCSY (Total Correlation Spectroscopy) are used to identify all protons belonging to a single amino acid residue's spin system.
Sequential Assignment: A NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-Frame Overhauser Effect Spectroscopy) experiment is then used to connect adjacent residues. nih.govuzh.ch The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are typically less than 5 Å apart, providing distance restraints that are fundamental for structure calculation. youtube.com For a peptide of this size, ROESY is often preferred as it avoids the issue of zero-crossing NOEs that can occur in medium-sized molecules. columbia.edu
The pattern of observed NOEs reveals the peptide's conformation. For instance, strong sequential Hα(i) to HN(i+1) NOEs indicate an extended conformation, like a PPII helix, while specific medium-range NOEs would be indicative of turn structures.
Illustrative NOE-Derived Inter-proton Distance Restraints
| NOE Intensity | Upper Distance Bound (Å) |
|---|---|
| Strong | < 2.7 |
| Medium | < 3.5 |
| Weak | < 5.0 |
This table provides a general classification used in structure calculations. The intensity of NOESY/ROESY cross-peaks is calibrated to derive these distance restraints. nih.gov
The precise chemical shift of a proton is highly sensitive to its local electronic environment and, therefore, to the peptide's conformation. Databases of amino acid chemical shifts in known secondary structures serve as a valuable reference. ccpn.ac.uknih.govosaka-u.ac.jp For this compound, deviations of the observed Hα chemical shifts from random coil values can indicate the presence of ordered structures. For example, Hα protons in a PPII helix generally have chemical shifts that are slightly upfield (lower ppm) compared to their random coil values. Analysis of the chemical shifts of all assigned protons provides a layer of conformational information that complements the NOE data.
Illustrative ¹H Chemical Shift Ranges (ppm) for Residues in this compound
| Amino Acid | Hα | Hβ | Hγ | Hδ | Amide (HN) |
|---|---|---|---|---|---|
| Lysine (Lys) | 4.1-4.4 | 1.7-1.9 | 1.4-1.6 | 1.6-1.8 | 8.0-8.5 |
| Alanine (Ala) | 4.1-4.4 | 1.3-1.5 | - | - | 8.0-8.4 |
| Arginine (Arg) | 4.1-4.4 | 1.7-1.9 | 1.5-1.7 | 3.1-3.3 | 8.0-8.5 |
| Glycine (Gly) | 3.8-4.0 | - | - | - | 8.1-8.6 |
| Proline (Pro) | 4.2-4.5 | 1.9-2.2 | 1.9-2.2 | 3.5-3.8 | - |
This table shows approximate chemical shift ranges based on public databases like the BMRB. bmrb.io Actual values are conformation-dependent.
Small-Angle X-ray Scattering (SAXS) for Overall Shape and Size
Illustrative SAXS-Derived Parameters
| Parameter | Description | Illustrative Value for a Flexible Nonapeptide |
|---|---|---|
| Radius of Gyration (Rg) | The root mean square distance of the object's parts from its center of mass. | ~10 - 14 Å |
| Maximum Dimension (Dmax) | The longest distance between any two atoms in the particle. | ~30 - 40 Å |
| Kratky Plot Profile | Indicates the degree of folding and flexibility. | Hyperbolic, non-plateauing curve |
These values are estimations for a flexible peptide of this size and would be precisely determined from the experimental scattering data.
Impurity Profiling and Characterization of this compound
Impurity profiling is a critical aspect of the characterization of synthetic peptides like this compound. Impurities can arise during the synthesis process, purification, or upon storage and may include deletion sequences, insertion sequences, or chemically modified forms of the peptide. Regulatory agencies often recommend an orthogonal approach, utilizing multiple sensitive analytical techniques to establish a comprehensive impurity profile. daicelpharmastandards.com
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UPLC), are the most widely used techniques for the analysis of synthetic peptides and their related impurities. researchgate.netbiopharminternational.com These methods offer high resolution and sensitivity for separating the target peptide from structurally similar impurities. biopharminternational.com Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography employed for this purpose. acs.org
The separation in RP-HPLC is based on the differential partitioning of the peptide and its impurities between a nonpolar stationary phase (typically a C18 or C8 alkyl-bonded silica) and a polar mobile phase. A gradient elution is commonly used, where the concentration of an organic modifier (like acetonitrile) in the aqueous mobile phase (often containing an ion-pairing agent like trifluoroacetic acid) is gradually increased to elute compounds of increasing hydrophobicity.
UPLC systems, which utilize smaller particle size columns (typically sub-2 µm), offer significant advantages over traditional HPLC, including higher resolution, faster analysis times, and improved sensitivity. waters.com This enhanced separation power is particularly beneficial for resolving complex mixtures of peptide impurities that may be present in low concentrations. biopharminternational.com
The detection of the eluting compounds is typically performed using UV absorbance, often at a wavelength of 214 nm where the peptide bond absorbs strongly. waters.com Coupling the HPLC or UPLC system to a mass spectrometer (LC-MS) provides an additional dimension of analysis, allowing for the determination of the molecular weights of the main peptide and its impurities, which is invaluable for their identification and characterization. biopharminternational.comnih.gov
Common impurities that can be identified and quantified using HPLC and UPLC include:
Deletion sequences: Peptides lacking one or more amino acid residues from the target sequence.
Insertion sequences: Peptides containing one or more additional amino acid residues.
Incompletely deprotected side chains: Peptides where protecting groups used during synthesis have not been fully removed.
Oxidized forms: Particularly of methionine or tryptophan residues, if present.
Deamidated forms: Of asparagine or glutamine residues, if present.
Table 1: Representative HPLC/UPLC Method Parameters for Purity Analysis of this compound
| Parameter | Value |
| Column | Reversed-Phase C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% to 45% B over 30 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 214 nm |
| Injection Volume | 5 µL |
Table 2: Illustrative Impurity Profile of this compound by UPLC-UV (214 nm)
| Peak | Retention Time (min) | Area % | Probable Identity |
| 1 | 12.5 | 0.25 | Deletion Impurity (e.g., des-Ala) |
| 2 | 14.8 | 98.5 | This compound |
| 3 | 15.3 | 0.50 | Diastereomeric Impurity |
| 4 | 16.1 | 0.75 | Insertion Impurity (e.g., +Gly) |
While HPLC and UPLC are powerful separation techniques, they can sometimes fail to resolve isomeric impurities, such as diastereomers (peptides containing a racemized amino acid) or structural isomers (peptides with the same amino acid composition but a different sequence). nih.goviu.edu Ion Mobility Spectrometry (IMS), when coupled with mass spectrometry (IMS-MS), offers an orthogonal gas-phase separation dimension that can often resolve these challenging isomers. acs.orgacs.org
IMS separates ions based on their size, shape, and charge in a gas-filled drift tube under the influence of a weak electric field. youtube.com Compact ions with smaller collision cross-sections will travel through the drift gas faster than more extended ions of the same mass-to-charge ratio. This allows for the separation of isomers that may have identical masses and similar chromatographic retention times but different three-dimensional structures. iu.edu
For a peptide like this compound, IMS could be particularly useful for identifying and differentiating impurities that are difficult to separate by chromatography alone, such as a diastereomer containing D-Alanine instead of L-Alanine. The subtle difference in the three-dimensional structure of the diastereomer can lead to a different drift time in the IMS cell, allowing for its detection and characterization. youtube.com
High-resolution IMS techniques, such as differential ion mobility spectrometry (DIMS) or field asymmetric waveform ion mobility spectrometry (FAIMS), can provide even greater resolving power for separating closely related peptide isomers. acs.orgacs.org These techniques separate ions based on the difference in their mobility in high and low electric fields.
Table 3: Conceptual Ion Mobility Spectrometry Data for Isomeric Separation of this compound
| Analyte | Mass-to-Charge (m/z) | Drift Time (ms) | Collision Cross Section (Ų) |
| This compound | 879.5 (for [M+H]⁺) | 25.4 | 310 |
| Diastereomeric Impurity (e.g., with D-Ala) | 879.5 (for [M+H]⁺) | 26.1 | 315 |
Conformational Analysis and Dynamics of H Lys Ala Arg Ala Gly Pro Pro Gly Ala Oh
Influence of Amino Acid Sequence on Conformational Propensities in H-Lys-Ala-Arg-Ala-Gly-Pro-Pro-Gly-Ala-OH
The primary sequence of a peptide is the principal determinant of its conformational preferences. In this compound, the specific arrangement of amino acids dictates its structural tendencies. Alanine (B10760859) (Ala) residues, for instance, have a high propensity for forming α-helical structures. nih.gov Conversely, Glycine (B1666218) (Gly) residues, lacking a side chain, impart significant conformational flexibility to the peptide backbone. nih.govresearchgate.net
The charged residues, Lysine (B10760008) (Lys) and Arginine (Arg), play a crucial role in both intra- and intermolecular interactions. Their positively charged side chains can form salt bridges with negatively charged residues (not present in this specific sequence but relevant in interactions with other molecules) or interact favorably with polar solvents. nih.govnih.gov The location of these charged residues within the sequence influences their exposure to the solvent and potential binding interactions. nih.gov For example, their placement can affect the peptide's ability to adsorb to membranes. nih.gov Reversing the sequence of a peptide, even a short one, creates a completely different molecule with potentially altered folding and functionality. reddit.com
Table 1: Amino Acid Properties in this compound
| Amino Acid | Code | Side Chain Property | Common Conformational Role |
|---|---|---|---|
| Lysine | Lys | Basic, Positively Charged | Surface exposure, potential for salt bridges |
| Alanine | Ala | Nonpolar, Small | High helix propensity nih.gov |
| Arginine | Arg | Basic, Positively Charged | Surface exposure, potential for H-bonds |
| Glycine | Gly | Nonpolar, Achiral | Increases backbone flexibility, common in turns researchgate.net |
| Proline | Pro | Nonpolar, Cyclic | Introduces kinks, restricts backbone, common in turns khanacademy.org |
Role of Proline Residues (Pro-Pro-Gly) in Peptide Flexibility and Turn Structures
The Pro-Pro-Gly motif within the this compound sequence has a profound impact on its structure. Proline is unique due to its cyclic side chain, which is bonded to the backbone nitrogen, creating a secondary amine. This structure restricts the rotation around the N-Cα bond, imparting significant rigidity and introducing kinks into the polypeptide chain. researchgate.netkhanacademy.org
The sequence Pro-Gly is a well-known and potent promoter of β-turn structures. nih.gov A β-turn is a secondary structure element where the polypeptide chain reverses its direction, a crucial feature for the folding of globular proteins and peptides. The flexibility of Glycine complements the rigidity of Proline to facilitate this turn. researchgate.net Specifically, the Pro-Gly sequence is key to forming β-hairpin structures. nih.gov Studies on peptides containing a D-Pro-Gly sequence have demonstrated its ability to direct β-hairpin folding. acs.org While the prolines in the subject peptide are L-isomers, the principle of the Pro-Gly turn remains significant.
Furthermore, polyproline sequences can adopt a specific helical structure known as a polyproline II (PPII) helix, which is a left-handed helix that does not rely on internal hydrogen bonds for stability. nih.gov Sequences rich in Proline, Glycine, and charged residues like Lysine have a tendency to form these PPII helices, which are often involved in protein-protein interactions and signal transduction. nih.gov The Pro-Pro-Gly segment could therefore induce either a tight β-turn or a more extended PPII-like conformation, contributing to the peptide's structural diversity.
Solvent Effects on the Conformation of this compound
The surrounding solvent environment critically influences the conformational equilibrium of peptides. For this compound, with its mix of charged, polar, and nonpolar residues, solvent effects are particularly pronounced.
In an aqueous (water) environment, the hydrophobic effect would drive the nonpolar Alanine side chains to cluster together, minimizing their contact with water. khanacademy.org Simultaneously, the polar and charged Lysine and Arginine side chains would be solvated and exposed on the peptide's surface. Water is a highly competitive hydrogen-bonding solvent, which can disrupt intramolecular hydrogen bonds, potentially favoring more extended or disordered conformations. rsc.org Computational studies on other peptides have shown that in water, a peptide may not exhibit a single preferred conformation but rather a dynamic mixture of structures. rsc.org
In contrast, in a nonpolar solvent like chloroform, intramolecular hydrogen bonds would be significantly strengthened, as there is no solvent competition. This environment would likely favor more compact, folded structures such as helices or well-defined turns. rsc.org Solvents like dimethyl sulfoxide (B87167) (DMSO), which are strong hydrogen bond acceptors, can also influence conformation, sometimes stabilizing different structures compared to water or chloroform. rsc.org The addition of alcohols to an aqueous solution can also denature a peptide by disrupting the hydration shell and interfering with hydrophobic interactions and hydrogen bonds. khanacademy.org
Temperature-Dependent Conformational Transitions in this compound
The conformation of this compound is sensitive to temperature changes. The stability of its folded structures is maintained by a delicate balance of non-covalent interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions. As temperature increases, the kinetic energy of the molecule rises, which can overcome the energy of these weak interactions, leading to denaturation or a shift in the conformational equilibrium. khanacademy.org
Studies using techniques like ¹H NMR spectroscopy have shown that the chemical shifts of amide (NH) protons in peptides are temperature-dependent. ripublication.com A small temperature coefficient can indicate that a proton is involved in a stable intramolecular hydrogen bond and is shielded from the solvent, a hallmark of a folded structure. ripublication.com Conversely, a large coefficient suggests the proton is solvent-exposed and part of a flexible region of the peptide. ripublication.com
Differential Scanning Calorimetry (DSC) is another technique used to study temperature-dependent transitions. It measures the heat change associated with the unfolding of a molecule as the temperature is increased. nih.gov For peptides, this can reveal the melting temperature (Tm), which is the midpoint of the transition from a folded to an unfolded state. nih.gov Some proteins and peptides undergo local, reversible conformational changes at different temperatures, which can be functionally significant. nih.gov The strong temperature dependence of some biological receptors is thought to be driven by significant conformational changes in their protein components. pnas.org
Theoretical and Computational Approaches to Peptide Conformational Space
To fully understand the conformational landscape of this compound, theoretical and computational methods are indispensable. These approaches allow for the exploration of the vast number of possible three-dimensional structures.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of the peptide, revealing its folding processes, conformational transitions, and equilibrium dynamics. nih.gov
For a peptide like this compound, MD simulations in explicit solvent can provide detailed insights into:
Folding Pathways: How the peptide transitions from an unfolded state to a stable, folded conformation. nih.gov
Structural Stability: The stability of secondary structures like α-helices and β-turns can be assessed by monitoring hydrogen bonds and backbone dihedral angles over time. nih.gov
Solvent Interactions: The simulation explicitly models the interactions between the peptide and surrounding water molecules, providing a realistic view of solvation and the hydrophobic effect. mdpi.com
Flexibility and Dynamics: MD can identify which parts of the peptide are rigid and which are flexible, highlighting the dynamic nature of the molecule. uakron.edu
Simulations of lysine-based peptide dendrimers have demonstrated how these molecules can encapsulate other molecules, a process driven by flexibility and hydrophobic interactions that can be effectively studied with MD. mdpi.com
Monte Carlo (MC) Methods for Conformational Sampling
Monte Carlo (MC) methods offer a complementary approach to exploring the conformational space of a peptide. Instead of simulating a trajectory over time, MC methods generate a series of conformations through random changes to the coordinates (e.g., dihedral angles). mdpi.com Each new conformation is then accepted or rejected based on a probability criterion, typically related to its potential energy, ensuring that the sampled conformations follow a Boltzmann distribution.
The main advantage of MC methods is their ability to overcome potential energy barriers more easily than standard MD, which can get trapped in local energy minima. pnas.org This makes MC particularly effective for:
Global Optimization: Finding the lowest-energy conformation of a peptide. researchgate.net
Enhanced Sampling: Exploring a wider range of the conformational space to ensure all significant structures are identified. nih.govpnas.org
Thermodynamic Properties: Calculating properties like free energy and entropy by integrating over the sampled conformations.
Various advanced MC techniques, such as entropy-sampling and scaled-collective-variable Monte Carlo, have been developed to further enhance sampling efficiency for complex systems like peptides. pnas.orgnih.gov These methods are crucial for obtaining a statistically accurate picture of the distribution of conformations at a given temperature. pnas.org
Table 2: Comparison of MD and MC Methods for Peptide Simulation
| Feature | Molecular Dynamics (MD) | Monte Carlo (MC) |
|---|---|---|
| Core Principle | Solves Newton's equations of motion | Generates random conformational changes |
| Output | Time-dependent trajectory | Statistical ensemble of conformations |
| Strengths | Provides dynamic information (kinetics, pathways) | Efficient at overcoming energy barriers, good for thermodynamic properties |
| Limitations | Can get trapped in local energy minima | Does not provide true dynamic (time-dependent) information |
| Typical Application | Studying folding processes, dynamic behavior | Broad conformational sampling, finding global energy minima |
Integration of AI/Machine Learning in Conformational Prediction
The advent of artificial intelligence (AI) and machine learning (ML) has significantly advanced the field of protein and peptide structure prediction. nih.gov These methods learn complex patterns and relationships from the vast amount of data available in biological databases like the PDB. nih.gov
The integration of AI/ML into predictive workflows can also involve using machine learning to refine the energy functions used in ab initio and fragment assembly methods or to improve the selection of fragments. mdpi.com
| AI/ML Model | Key Feature | Relevance to this compound | Expected Output |
| AlphaFold2 (adapted) | High-accuracy prediction of protein and peptide structures. nih.gov | Can be used to generate a set of high-confidence structural models. nih.govbiorxiv.org | A primary predicted structure with associated confidence scores (pLDDT) and potentially an ensemble of alternative conformations. |
| PepFlow | Specializes in predicting the full range of conformations for dynamic peptides. utoronto.casciencedaily.com | Ideal for capturing the conformational flexibility introduced by the Gly and Pro-Pro motifs. | A distribution of conformers representing the dynamic nature of the peptide in solution. |
| GRSA2-FCNN | Combines fragment assembly with Convolutional Neural Networks (CNN) for prediction. mdpi.com | The CNN can learn to select and assemble the most appropriate fragments for the given sequence. | A set of 5-10 final models ranked by metrics like TM-score and RMSD. |
Molecular Interactions and Recognition Mechanisms of H Lys Ala Arg Ala Gly Pro Pro Gly Ala Oh
Fundamental Principles of Peptide-Target Recognition
Peptide-target recognition is a highly specific process governed by a combination of weak, non-covalent forces and dynamic structural adjustments. arturorobertazzi.itnih.gov The collective strength and spatial arrangement of these interactions determine the affinity and specificity of the peptide for its binding partner. For H-Lys-Ala-Arg-Ala-Gly-Pro-Pro-Gly-Ala-OH, the interplay between its charged, non-polar, and structurally rigid components is key to its recognition capabilities.
Non-covalent interactions are the primary drivers of molecular recognition, mediating the binding of peptides to their targets without the formation of permanent chemical bonds. nih.govwikipedia.org These forces, while individually weak, act in concert to create stable and highly specific complexes. The specific amino acid composition of this compound allows for a diverse range of such interactions.
Hydrogen Bonding: These are critical directional interactions that contribute to both structural stability and binding specificity. researchgate.netnih.gov For the given peptide, potential hydrogen bond donors include the amine groups in the backbones, the side chains of Lysine (B10760008) and Arginine, and the N-terminal amino group. Acceptors include the backbone carbonyl oxygens and the C-terminal carboxylate group. These groups can form crucial hydrogen bonds with a target protein or other biomolecules, contributing to the stability and specificity of the complex. researchgate.netacs.org
Electrostatic Interactions: These forces arise from the attraction between oppositely charged groups. The peptide possesses two basic amino acid residues, Lysine and Arginine, which are positively charged at physiological pH. researchgate.net These residues can form strong electrostatic interactions, or salt bridges, with negatively charged residues (e.g., Aspartate or Glutamate) on a target molecule. researchgate.netnih.gov Such interactions are often primary determinants of the initial long-range attraction between a peptide and its binding partner.
Hydrophobic Interactions: This effect is a major driving force in biomolecular recognition. nih.gov It arises from the tendency of non-polar molecules or parts of molecules to aggregate in an aqueous environment to minimize their disruptive contact with water. reddit.com The Alanine (B10760859) and Proline residues in this compound have non-polar, hydrophobic side chains. These residues will preferentially interact with hydrophobic pockets on a target's surface, releasing ordered water molecules and resulting in a favorable increase in entropy that strengthens the binding. researchgate.netnih.gov
Table 1: Contribution of Residues in this compound to Non-Covalent Interactions
| Interaction Type | Primary Contributing Residues | Nature of Interaction |
|---|---|---|
| Hydrogen Bonding | Lys, Arg, Peptide Backbone | Directional donor-acceptor interactions with polar groups on a target. |
| Electrostatic | Lys, Arg | Long-range attraction to negatively charged regions on a target. |
| Van der Waals | All residues | Short-range forces based on shape complementarity and close packing. |
| Hydrophobic | Ala, Pro | Aggregation of non-polar side chains to exclude water and increase entropy. |
Peptides often exist as a flexible ensemble of conformations in solution. The process of binding to a target is frequently accompanied by a significant structural rearrangement in either the peptide, the target, or both. nih.gov This dynamic process can be described by two primary models: induced fit and conformational selection.
In the induced fit model, the initial binding of the peptide to the target is followed by a conformational change in one or both molecules, leading to an optimized, high-affinity complex. taylorandfrancis.comquora.com Conversely, the conformational selection model posits that the unbound peptide already exists in an equilibrium of different conformations, and the target selectively binds to a pre-existing, binding-competent state, thereby shifting the equilibrium. nih.govnih.govpnas.org In many biological systems, binding is a combination of both mechanisms, where selection of a favorable conformation is followed by minor adjustments to optimize the fit. nih.gov
For this compound, the presence of two consecutive Proline residues is structurally significant. This Pro-Pro motif introduces a rigid kink in the peptide backbone, which can act as a recognition element. nih.gov The flexibility afforded by the Glycine (B1666218) residues allows the peptide chain to adopt various conformations, potentially facilitating the initial interaction before locking into a more defined structure upon binding. The transition from a disordered state to a structured, bound state is a common feature of peptide-protein interactions. nih.gov
Interactions with Model Biological Systems (excluding clinical/safety/dosage)
To understand the fundamental molecular interactions of this compound, its behavior is studied in simplified, well-controlled model systems that mimic aspects of a cellular environment.
Lipid bilayers and vesicles serve as excellent models for cellular membranes, allowing for the study of peptide-lipid interactions in a controlled setting. nih.govuu.nl Peptides containing both cationic (positively charged) and hydrophobic residues, such as this compound, are known to interact strongly with these model membranes.
The initial interaction is typically driven by electrostatics. frontiersin.org The positively charged side chains of Lysine and Arginine are attracted to the negatively charged phosphate (B84403) headgroups of phospholipids in the bilayer. researchgate.netnih.gov Arginine, with its guanidinium (B1211019) group, is capable of forming stronger, bidentate hydrogen bonds with phosphate groups compared to the primary amine of Lysine, potentially leading to a more stable interfacial binding. researchgate.netfrontiersin.orgnih.govacs.org Following this initial electrostatic tethering, the hydrophobic residues—Alanine and Proline—can insert into the non-polar, acyl chain core of the lipid bilayer. nih.gov This partitioning into the membrane is driven by the hydrophobic effect. acs.org
Table 2: Predicted Roles of this compound Residues in Lipid Membrane Interaction
| Residue Type | Specific Residues | Predicted Role in Membrane Interaction |
|---|---|---|
| Cationic | Lys, Arg | Electrostatic attraction and hydrogen bonding with phospholipid headgroups. |
| Hydrophobic | Ala, Pro | Insertion into the non-polar lipid acyl core, driven by the hydrophobic effect. |
| Flexible | Gly | Allows conformational adjustments of the peptide backbone at the membrane interface. |
Sum Frequency Generation (SFG) vibrational spectroscopy is a powerful, surface-specific technique used to study the structure and orientation of molecules at interfaces. nih.goviitrpr.ac.inresearchgate.net It is ideal for probing peptide-lipid interactions in real-time and without the need for labels. nih.govnih.gov
The principle of SFG involves overlapping two laser beams—one at a fixed visible frequency (ω_VIS_) and one tunable in the infrared (ω_IR_)—at an interface. ekspla.comwashington.edu A signal is generated at the sum of the two frequencies (ω_SFG_ = ω_VIS_ + ω_IR_). Because this is a second-order nonlinear optical process, a signal is only generated in a medium that lacks inversion symmetry, a condition that is met at an interface but not in the bulk solution. ekspla.comwashington.edumdpi.com When the IR frequency is resonant with a vibrational mode of the interfacial molecules (e.g., the Amide-I band of the peptide backbone), the SFG signal is significantly enhanced. iitrpr.ac.inacs.org
By analyzing the SFG spectrum, researchers can obtain detailed information:
Secondary Structure: The frequency of the Amide-I band in the SFG spectrum is sensitive to the peptide's secondary structure (α-helix, β-sheet, random coil) upon binding to the lipid monolayer. nih.govacs.org
Molecular Orientation: By using different polarizations of the incident and generated light, SFG can determine the average orientation of the peptide's structural elements relative to the plane of the lipid membrane. acs.orgacs.org
This technique could be used to directly observe the conformational changes of this compound as it adsorbs to and interacts with a model lipid bilayer. nih.gov
To dissect the rules of peptide recognition, peptides are often studied in complex with generic, stable, and well-characterized protein structures known as scaffolds. nih.govbath.ac.uknih.gov This approach helps to understand how specific sequence motifs contribute to binding affinity and selectivity.
The sequence of this compound contains motifs that suggest potential interactions with specific types of protein domains. The Pro-Pro-Gly sequence is particularly noteworthy. Proline-rich motifs are the canonical binding partners for Src Homology 3 (SH3) domains, which are common modules in signaling proteins. nih.govnih.govbrandeis.edu SH3 domains typically recognize a minimal Pro-X-X-Pro consensus sequence that adopts a left-handed polyproline type II (PPII) helix conformation. nih.govcellsignal.com The binding specificity is often conferred by residues flanking the proline core. nih.govbohrium.com For instance, a positively charged residue like Arginine is often critical for specific recognition by certain SH3 domains. nih.govcellsignal.com
Therefore, a generic SH3 domain could serve as a model protein scaffold to investigate the binding properties of the Pro-Pro-Gly-Ala motif within the peptide. Experimental approaches like peptide grafting onto stable scaffolds or screening against libraries of protein domains can elucidate the precise structural and energetic contributions of each residue to the binding event. nih.govmdpi.comosti.gov
Enzymatic Studies (e.g., if this compound acts as a Substrate for Peptidases for fundamental mechanistic studies)
The susceptibility of the nonapeptide this compound to enzymatic cleavage by peptidases is a critical area of investigation for understanding its metabolic fate and potential biological activity. Peptidases, enzymes that hydrolyze peptide bonds, exhibit varying degrees of substrate specificity, which can be exploited for fundamental mechanistic studies. The primary structure of this compound, with its combination of basic (Lys, Arg), small hydrophobic (Ala), and imino acid (Pro) residues, suggests potential cleavage sites for several classes of peptidases.
Trypsin-like Peptidases: These enzymes preferentially cleave peptide bonds C-terminal to basic amino acid residues, namely lysine (Lys) and arginine (Arg). Given the presence of Lys at the N-terminus and Arg at the third position, this compound is a putative substrate for trypsin and related enzymes. Enzymatic assays would likely demonstrate cleavage at the Arg-Ala bond, yielding the fragments H-Lys-Ala-Arg-OH and H-Ala-Gly-Pro-Pro-Gly-Ala-OH. The presence of Lys at the N-terminus would not be a primary cleavage site for trypsin unless it is preceded by another amino acid in a larger protein context.
Prolyl Peptidases: The two consecutive proline (Pro) residues in the sequence introduce significant conformational constraints, making the peptide bonds involving proline generally resistant to cleavage by many common proteases. However, specific prolyl peptidases, such as prolyl endopeptidase (PEP) and dipeptidyl peptidase IV (DPP-IV), are specialized in cleaving bonds adjacent to proline residues. For instance, PEP could potentially cleave the peptide bond after the second Proline residue.
Aminopeptidases and Carboxypeptidases: These exopeptidases cleave amino acids from the N-terminus and C-terminus of the peptide, respectively. The rate and extent of degradation by these enzymes would provide insights into the stability of the peptide's termini. The N-terminal Lys and C-terminal Ala are potential targets for aminopeptidases and carboxypeptidases, respectively.
Fundamental mechanistic studies employing this compound as a substrate would involve incubating the peptide with purified peptidases and analyzing the cleavage products over time using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Such studies would elucidate the peptide's stability in a biological environment and identify the specific enzymes responsible for its metabolism.
| Enzyme Class | Potential Cleavage Site(s) | Expected Fragments |
| Trypsin-like Peptidases | Arg-Ala | H-Lys-Ala-Arg-OH and H-Ala-Gly-Pro-Pro-Gly-Ala-OH |
| Prolyl Peptidases | Pro-Gly | H-Lys-Ala-Arg-Ala-Gly-Pro-Pro-OH and H-Gly-Ala-OH |
| Aminopeptidases | N-terminal Lys | Lys and H-Ala-Arg-Ala-Gly-Pro-Pro-Gly-Ala-OH |
| Carboxypeptidases | Gly-Ala | H-Lys-Ala-Arg-Ala-Gly-Pro-Pro-Gly-OH and Ala |
Computational Modeling of this compound Interactions
Computational modeling serves as a powerful tool to predict and analyze the molecular interactions of this compound with its potential biological targets. These in silico approaches provide valuable insights into the binding modes, affinities, and dynamics of the peptide-protein complexes, guiding further experimental validation.
Molecular Docking Simulations
Molecular docking simulations are employed to predict the preferred orientation of a ligand (in this case, this compound) when it binds to a specific receptor protein. These simulations are instrumental in identifying key interacting residues and estimating the binding affinity. The process involves generating a multitude of possible conformations of the peptide within the binding site of the target protein and scoring them based on a force field that approximates the binding energy.
For this compound, potential targets for docking studies could include enzymes for which it might act as a substrate or inhibitor, or receptors where it could function as a signaling molecule. The presence of charged residues (Lys and Arg) suggests that electrostatic interactions will play a crucial role in the initial recognition and binding. The proline residues will likely influence the peptide's conformational flexibility, potentially pre-disposing it to a specific binding-competent state.
A hypothetical docking study of this compound with a trypsin-like protease would likely show the arginine side chain deeply buried in the S1 specificity pocket of the enzyme, forming salt bridges with acidic residues like aspartate. The rest of the peptide would then be positioned along the active site cleft, with other residues forming hydrogen bonds and van der Waals interactions with the enzyme.
| Parameter | Description | Predicted Outcome for this compound |
| Binding Affinity (ΔG) | The free energy of binding, indicating the stability of the peptide-protein complex. | Dependent on the specific target protein; expected to be in the micromolar to nanomolar range for a specific interaction. |
| Key Interacting Residues | Amino acids in the receptor's binding site that form significant interactions with the peptide. | The basic residues (Lys, Arg) are likely to interact with acidic residues in the target protein. The proline residues may interact with hydrophobic pockets. |
| Binding Mode | The specific orientation and conformation of the peptide within the binding site. | The extended conformation of the peptide may be favored, with the Arg side chain acting as a primary anchor point. |
Protein-Peptide Interaction Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the protein-peptide complex, complementing the static picture obtained from molecular docking. By simulating the movements of atoms over time, MD can reveal the stability of the docked conformation, the flexibility of the peptide and protein, and the role of solvent molecules in the interaction. These simulations are crucial for understanding the allosteric effects and conformational changes that may occur upon peptide binding. nih.gov
Furthermore, MD simulations can be used to calculate binding free energies using more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP). These calculations provide a more accurate estimation of the binding affinity compared to the scoring functions used in molecular docking. The study of non-local and side-chain-to-backbone hydrogen bonds can reveal their role in stabilizing helical conformations and influencing the folding process. nih.gov
| Simulation Parameter | Information Gained | Relevance to this compound |
| Root Mean Square Deviation (RMSD) | Stability of the peptide's conformation and the overall complex over time. | A stable RMSD would indicate a stable binding mode of the peptide within the target's active site. |
| Root Mean Square Fluctuation (RMSF) | Flexibility of individual amino acid residues in the peptide and protein. | Higher fluctuations in certain regions of the peptide may indicate conformational adaptability upon binding. The Gly-Pro-Pro-Gly region is expected to show some flexibility. |
| Hydrogen Bond Analysis | Identification and persistence of hydrogen bonds between the peptide and protein. | Crucial for understanding the specificity and stability of the interaction, particularly involving the backbone and polar side chains. |
| Solvent Accessible Surface Area (SASA) | Changes in the solvent exposure of residues upon binding. | A decrease in SASA for key binding residues would confirm their involvement in the protein-peptide interface. |
Advanced Analytical Methodologies for the Study of H Lys Ala Arg Ala Gly Pro Pro Gly Ala Oh
Hyphenated Techniques for Comprehensive Characterization
Hyphenated techniques, which combine two or more analytical methods, offer enhanced resolving power and information-rich data. They are indispensable for the detailed analysis of complex samples containing the target peptide and potential impurities.
LC-MS/MS for Structural Elucidation and Impurity Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for peptide analysis. It couples the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of tandem mass spectrometry.
In the analysis of H-Lys-Ala-Arg-Ala-Gly-Pro-Pro-Gly-Ala-OH, an HPLC system, typically a reversed-phase column, separates the target peptide from synthesis-related impurities, such as deletion sequences or incompletely deprotected peptides. The separated components then enter the mass spectrometer. The first stage of mass analysis (MS1) confirms the molecular weight of the intact peptide. The calculated monoisotopic mass of this compound is approximately 878.5 Da.
The second stage (MS/MS) involves selecting the parent ion (the protonated peptide, [M+H]+), subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions. The fragmentation pattern, which primarily consists of b- and y-ions resulting from cleavage of the peptide bonds, allows for the definitive confirmation of the amino acid sequence. This detailed structural elucidation is critical for verifying the identity of the synthesized peptide. Furthermore, LC-MS/MS is highly sensitive for detecting and identifying low-level impurities, ensuring the purity profile of the final product.
Table 1: Exemplary MS/MS Fragmentation Data for this compound This table represents theoretical fragmentation data that would be expected from an LC-MS/MS analysis.
| Fragment Ion Type | Sequence | Calculated m/z |
|---|---|---|
| b2 | Lys-Ala | 200.15 |
| b3 | Lys-Ala-Arg | 356.25 |
| y1 | Ala | 90.05 |
| y2 | Gly-Ala | 147.08 |
| y3 | Pro-Gly-Ala | 244.13 |
Capillary Electrophoresis (CE) for Charge Variant Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in an electric field. acs.orgnih.gov For peptides like this compound, CE, particularly Capillary Zone Electrophoresis (CZE), is highly effective for analyzing charge variants. nih.govresearchgate.net
Charge heterogeneity can arise from various modifications during synthesis or storage, such as deamidation of asparagine or glutamine (not present in this peptide) or the presence of counter-ions like trifluoroacetic acid (TFA). The peptide this compound possesses two basic amino acids, Lysine (B10760008) and Arginine, giving it a net positive charge at neutral and acidic pH. CZE can resolve species with subtle differences in charge, for instance, identifying variants where a basic residue is missing or modified. This method is crucial for ensuring the homogeneity of the peptide preparation, which is a critical quality attribute. thermofisher.com
Fluorescence Spectroscopy (e.g., FRET) for Distance Measurements and Conformational Changes
Fluorescence spectroscopy techniques are powerful tools for investigating the conformation and dynamics of peptides. Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent process where an excited donor fluorophore transfers energy non-radiatively to a nearby acceptor fluorophore. nih.govevidentscientific.com The efficiency of this transfer is highly sensitive to the distance between the two fluorophores, typically in the 1-10 nanometer range, making FRET a "spectroscopic ruler." utoronto.ca
To study the conformational changes of this compound, the peptide would need to be synthetically modified to incorporate a FRET donor/acceptor pair. For example, a fluorescent donor could be attached to the N-terminal Lysine and an acceptor to the C-terminal Alanine (B10760859). By measuring the FRET efficiency, researchers could investigate how the end-to-end distance of the peptide changes in response to different environments (e.g., solvent polarity, binding to a target molecule). This provides valuable insights into the peptide's flexibility and conformational landscape. nih.govoup.com
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) for Adsorption Kinetics
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) is a real-time, label-free surface-sensing technique that measures changes in mass and viscoelastic properties at a sensor surface. monash.edujohnlab.denih.gov It is based on the piezoelectric properties of a quartz crystal sensor. monash.edu When a voltage is applied, the crystal oscillates at a specific frequency. Adsorption of molecules like this compound onto the sensor surface causes a decrease in the oscillation frequency, which is proportional to the adsorbed mass (including hydrodynamically coupled water). elsevierpure.com
Simultaneously, QCM-D measures the energy dissipation, which provides information about the viscoelastic properties (i.e., rigidity or softness) of the adsorbed peptide layer. nih.govelsevierpure.com This dual-parameter measurement allows for detailed analysis of not only the kinetics of adsorption and desorption but also the conformational state of the adsorbed peptide layer. For instance, a rigid, compact peptide layer would result in a small change in dissipation, whereas a soft, diffuse layer would cause a larger change. This technique is particularly useful for studying how the peptide interacts with and adsorbs onto various surfaces, such as biomaterials or model cell membranes. monash.edufrontiersin.org
Differential Scanning Fluorimetry (DSF) for Thermal Stability
Differential Scanning Fluorimetry (DSF), also known as ThermoFluor, is a high-throughput method used to assess the thermal stability of proteins and peptides. nih.govmtoz-biolabs.com The technique monitors the thermal unfolding of a peptide by measuring changes in the fluorescence of an environmentally sensitive dye (e.g., SYPRO Orange) or intrinsic fluorescence from tryptophan residues (not present in this peptide). nih.govacs.org
The dye has low fluorescence in aqueous solution but fluoresces strongly upon binding to hydrophobic regions of the peptide that become exposed during thermal denaturation. nih.gov As the temperature is increased, the peptide unfolds, exposing its hydrophobic core. The dye binds to these exposed regions, causing a sharp increase in fluorescence. The temperature at the midpoint of this transition is the melting temperature (Tm), a key indicator of the peptide's thermal stability. researchgate.net DSF can be used to screen for conditions (e.g., pH, buffer composition) that enhance the stability of this compound or to study how binding to a ligand affects its stability. nih.gov
Table 2: Illustrative DSF Data for this compound under Different Conditions This table presents hypothetical data to illustrate how DSF can be used to assess peptide stability.
| Condition | Melting Temperature (Tm) in °C |
|---|---|
| Buffer A (pH 7.4) | 58.2 |
| Buffer B (pH 5.0) | 55.1 |
| Buffer A + Ligand X | 62.5 |
Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique for monitoring biomolecular interactions. nih.govcreative-proteomics.com It is widely used to determine the kinetics (association and dissociation rate constants, kon and koff) and affinity (equilibrium dissociation constant, KD) of interactions between a molecule in solution (the analyte) and a molecule immobilized on a sensor surface (the ligand). springernature.comnih.gov
To study the binding of this compound to a specific target protein, the protein would typically be immobilized on the SPR sensor chip. nih.gov A solution containing the peptide is then flowed over the surface. Binding of the peptide to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU). creative-proteomics.com By analyzing the signal changes during the association and dissociation phases at various peptide concentrations, one can accurately calculate the kinetic and affinity constants that characterize the interaction. researchgate.net
Table 3: Example of Kinetic Data from SPR Analysis This table shows representative kinetic parameters for the interaction of a peptide analyte with an immobilized ligand.
| Analyte Concentration (nM) | kon (M⁻¹s⁻¹) | koff (s⁻¹) | KD (nM) |
|---|---|---|---|
| 100 | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 |
| 50 | |||
| 25 | |||
| 12.5 |
Microscale Thermophoresis (MST) for Binding Affinity Determination
Microscale Thermophoresis (MST) is a powerful biophysical technique used to quantify biomolecular interactions in solution. iaanalysis.comwikipedia.orgnih.gov The method is based on the phenomenon of thermophoresis, which is the directed movement of molecules in a temperature gradient. wikipedia.orgnih.govbasepairbio.com This movement is highly sensitive to changes in a molecule's size, charge, and hydration shell. nih.gov Consequently, when a biomolecule, such as the peptide this compound, binds to a target, the resulting complex will exhibit a different thermophoretic behavior compared to the unbound molecules. nih.gov This change is detected and used to determine the binding affinity. wikipedia.org
The principle of an MST experiment involves creating a microscopic temperature gradient within a capillary containing the sample solution using an infrared laser. wikipedia.orgbasepairbio.com The movement of molecules out of the heated region is monitored by fluorescence. basepairbio.com For the analysis of this compound, either the peptide itself or its potential binding partner would need to be fluorescently labeled. Alternatively, label-free MST could be employed by utilizing the intrinsic tryptophan fluorescence of a protein binding partner, if present. nih.govresearchgate.net
In a typical experimental setup, the concentration of the fluorescently labeled molecule (e.g., a target protein) is kept constant, while the concentration of the non-fluorescent binding partner (in this case, this compound) is varied across a series of samples. nih.govnanotempertech.com These samples are loaded into capillaries, and the MST instrument measures the change in fluorescence as a function of the peptide concentration. basepairbio.comyoutube.com
The measured change in the normalized fluorescence is then plotted against the logarithm of the concentration of the titrated peptide. This results in a sigmoidal binding curve, which can be fitted to a suitable model to derive the equilibrium dissociation constant (K_d). nanotempertech.com The K_d value is a measure of the binding affinity, with lower K_d values indicating a higher affinity between the peptide and its binding partner. nanotempertech.com MST is capable of measuring affinities across a broad range, from picomolar to millimolar. creative-biolabs.comresearchgate.net
Detailed Research Findings
While specific MST binding data for the peptide this compound is not available in published literature, we can consider a hypothetical study to illustrate the methodology and the nature of the expected results. In this scenario, the binding of this compound to a hypothetical target protein, "Target Protein X," is investigated.
In this illustrative experiment, Target Protein X is fluorescently labeled and maintained at a constant concentration. A serial dilution of the this compound peptide is prepared and mixed with the labeled protein. The samples are then analyzed using an MST instrument. The resulting data, showing the change in normalized fluorescence (ΔF_norm) at different peptide concentrations, is presented in the table below.
Interactive Data Table: Hypothetical MST Binding Analysis of this compound to Target Protein X
| Concentration of this compound (µM) | ΔF_norm (‰) |
| 0.01 | 0.5 |
| 0.05 | 0.8 |
| 0.10 | 1.5 |
| 0.50 | 4.2 |
| 1.00 | 7.8 |
| 5.00 | 12.5 |
| 10.00 | 14.8 |
| 20.00 | 15.1 |
| 50.00 | 15.3 |
| 100.00 | 15.2 |
From this hypothetical data, a binding curve would be generated by plotting ΔF_norm against the peptide concentration. The analysis of this curve would yield a dissociation constant (K_d). For the data presented, the calculated K_d would be approximately 2.5 µM, indicating a moderate binding affinity between the peptide and Target Protein X. The plateau observed at higher concentrations suggests that the binding sites on Target Protein X have become saturated with the peptide. This type of quantitative analysis is crucial for understanding the molecular interactions of this compound and can guide further research into its biological function. The advantages of using MST for such a study include its high sensitivity, low sample consumption, and the ability to perform measurements in solution, which closely mimics physiological conditions. iaanalysis.comcreative-biolabs.com
Research Applications of H Lys Ala Arg Ala Gly Pro Pro Gly Ala Oh As a Model System
Probing Fundamental Principles of Peptide Folding and Self-Assembly
The sequence of H-Lys-Ala-Arg-Ala-Gly-Pro-Pro-Gly-Ala-OH contains key residues that are instrumental in studying the complex processes of peptide folding and self-assembly. The presence of both positively charged residues (Lysine and Arginine) and hydrophobic residues (Alanine) allows for the investigation of the interplay between electrostatic and hydrophobic interactions, which are primary drivers of these phenomena.
For instance, the self-assembly of peptides is often mediated by noncovalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. The arginine residue, with its guanidinium (B1211019) group, is known to participate in strong hydrogen bonding and electrostatic interactions, which can drive the association of peptide monomers into larger, ordered structures. Studies on arginine-rich peptides have demonstrated their propensity to self-assemble into various nanostructures, such as nanosheets. rsc.org The inclusion of alanine (B10760859), a residue with a high helical propensity, provides a driving force for the adoption of specific secondary structures that can precede or accompany self-assembly. nih.gov
The Pro-Pro-Gly motif introduces a distinct structural element. The proline residues impose significant conformational constraints, often inducing turns or polyproline II (PPII) helices, which can act as nucleation sites for folding or direct the geometry of self-assembled structures. biorxiv.org Peptides containing repeating Gly-Pro-Pro sequences are known to form stable triple helices, mimicking the structure of collagen. mdpi.com While the specific peptide is not a collagen mimic, the principles of how this motif influences chain conformation and intermolecular association are directly applicable.
Table 1: Key Amino Acid Residues and Their Roles in Folding and Self-Assembly
| Residue/Motif | Primary Contribution | Relevant Interactions | Potential Structures |
| Lysine (B10760008) (Lys) | Electrostatic Interactions, Hydrogen Bonding | Ionic bonds, hydrogen bonds with water and other residues | Can stabilize or destabilize helices depending on position |
| Alanine (Ala) | Hydrophobic Interactions, Helical Propensity | van der Waals forces | α-helices, β-sheets |
| Arginine (Arg) | Electrostatic Interactions, Hydrogen Bonding | Ionic bonds, extensive hydrogen bonding network | Nanosheets, fibrils |
| Pro-Pro-Gly | Conformational Rigidity, Turn Formation | Steric constraints | β-turns, Polyproline II helices, nucleation sites |
Investigation of Specific Amino Acid Residue Contributions to Peptide Behavior
For example, the substitution of alanine with glycine (B1666218) at various positions can be used to probe the energetic contributions of side-chain entropy and helical propensity to peptide stability. nih.gov Alanine, with its small hydrophobic side chain, generally favors helical conformations, while glycine, lacking a side chain, is conformationally more flexible and can disrupt helical structures. nih.gov Comparing the folding behavior of the native peptide with glycine-substituted analogues can quantify these effects.
The tandem proline residues offer another avenue for investigation. The cis-trans isomerization of the peptide bond preceding proline is a well-known rate-limiting step in protein folding. The Pro-Pro motif in this peptide provides a context to study the kinetics and thermodynamics of this isomerization and its influence on the folding landscape. Theoretical studies on proline-rich peptides have explored the propagation of polyproline II helices and the influence of neighboring residues on this conformation. nih.gov
Development and Validation of Computational Prediction Algorithms for Peptide Structure and Interaction
The development of accurate computational algorithms for predicting peptide and protein structure is a major goal in bioinformatics. Small, synthetic peptides like this compound serve as crucial tools for the development and validation of these algorithms. rsc.orgmdpi.com The relatively small size of this nonapeptide makes it computationally tractable for detailed simulations using methods like molecular dynamics (MD) and quantum mechanics.
Researchers can use this peptide to benchmark the performance of various force fields and sampling methods in predicting its conformational preferences in solution. The predicted structures can then be compared with experimental data from techniques like circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy to assess the accuracy of the computational models. For example, a sequence of seven alanine residues has been shown to adopt a significant population of polyproline II helix, a finding that challenges the traditional view of unfolded peptides as random coils and provides a benchmark for simulation accuracy. stanford.edu
Furthermore, this peptide can be used to test and refine algorithms that predict peptide-protein interactions. pnas.org By studying the binding of this peptide to a known protein target, researchers can evaluate the ability of docking and other computational methods to predict the correct binding mode and affinity. The presence of charged, hydrophobic, and rigid residues provides a diverse set of interactions for the algorithms to model. The development of machine learning models for predicting peptide structure and function also relies on datasets of well-characterized peptides like this one. rsc.org
As a Scaffold for Peptide Chemistry Method Development
In the field of peptide chemistry, there is a continuous need for robust and efficient methods for peptide synthesis, ligation, and modification. This compound can serve as a useful scaffold for the development and validation of such methods.
For instance, the synthesis of this peptide via solid-phase peptide synthesis (SPPS) can be used to optimize coupling reagents, deprotection strategies, and cleavage conditions, particularly for sequences containing challenging motifs like the Pro-Pro segment. The presence of arginine, which is prone to side reactions during synthesis, also makes it a good test case.
This peptide can also be used as a model substrate for developing new chemical ligation techniques. nih.govnih.gov Native chemical ligation (NCL), a powerful method for joining unprotected peptide fragments, can be tested by synthesizing two fragments of this nonapeptide and then ligating them. researchgate.net The efficiency and fidelity of the ligation reaction can be assessed by analyzing the yield and purity of the final product. Furthermore, the lysine and arginine residues, with their reactive side-chain amino groups, provide sites for the development of selective chemical modification strategies.
Contributions to Understanding Molecular Recognition at Interfaces
The interaction of peptides with surfaces and interfaces is a critical aspect of many biological processes and technological applications, from cell adhesion to biosensors. The defined sequence and properties of this compound make it a valuable tool for studying the fundamental principles of molecular recognition at interfaces. nih.govacs.org
The positively charged lysine and arginine residues can mediate electrostatic interactions with negatively charged surfaces, while the hydrophobic alanine residues can drive adsorption onto nonpolar surfaces. By systematically varying the properties of the surface and the peptide sequence, researchers can investigate the thermodynamics and kinetics of peptide adsorption. acs.org
Molecular dynamics simulations can be employed to provide a molecular-level understanding of how this peptide interacts with different surfaces, such as titanium or silicon. nih.govacs.org These simulations can reveal the specific peptide conformations adopted at the interface and the role of interfacial water molecules in mediating the binding. Such studies are crucial for the rational design of peptides with specific material-binding properties for applications in nanotechnology and materials science. nih.govacs.org
Future Directions and Open Questions in H Lys Ala Arg Ala Gly Pro Pro Gly Ala Oh Research
Exploration of H-Lys-Ala-Arg-Ala-Gly-Pro-Pro-Gly-Ala-OH Conformational Landscapes Under Varied Environmental Conditions
A peptide's three-dimensional structure is intrinsically linked to its biological function. The presence of two consecutive proline residues is known to introduce significant conformational constraints, potentially inducing a specific turn or bend in the peptide backbone. However, this structure is not static. Future research must explore how the conformational ensemble of this compound shifts in response to different environments.
Key research questions include:
What is the predominant secondary structure of the peptide in aqueous solution?
Does the peptide adopt a different structure when interacting with a hydrophobic environment, such as a cell membrane mimetic?
Integration of Multi-Omics Data with Peptide Research for Comprehensive Understanding
To understand the biological impact of this compound, it is essential to move beyond single-endpoint assays and embrace a systems-level approach. The integration of multi-omics data provides a holistic view of the molecular changes induced by the peptide within a biological system. By exposing cells or tissues to the peptide, researchers can simultaneously monitor changes across multiple molecular layers.
This integrated approach can help answer questions such as:
Does the peptide alter gene expression (Transcriptomics)?
Does it lead to changes in the abundance of specific proteins (Proteomics)?
Does it affect metabolic pathways (Metabolomics)?
Combining these datasets can reveal the signaling pathways and regulatory networks modulated by the peptide, offering clues to its function that would be missed by more targeted analyses.
Table 1: Application of Multi-Omics in Peptide Research
| Omics Field | Information Provided | Relevance to this compound Research |
|---|---|---|
| Transcriptomics | Measures the complete set of RNA transcripts (gene expression). | Identifies genes that are up- or down-regulated in response to the peptide, revealing affected cellular processes. |
| Proteomics | Measures the complete set of proteins. | Reveals changes in protein levels and post-translational modifications, directly showing the functional output of gene expression changes. |
| Metabolomics | Measures the complete set of small-molecule metabolites. | Uncovers alterations in metabolic pathways, which can be a consequence of the peptide's interaction with enzymes or receptors. |
| Interactomics | Maps the interactions between molecules (e.g., protein-protein). | Can be used to identify the direct binding partners of the peptide, providing a mechanistic link to the observed omics changes. |
Advancements in In Silico Design and Prediction for this compound Analogs
In silico, or computational, methods are indispensable for accelerating peptide research. For this compound, these tools can be used to design and predict the properties of novel analogs with potentially enhanced stability, binding affinity, or novel functions. By systematically modifying the primary sequence, researchers can explore a vast chemical space without the need for exhaustive and costly synthesis of every variant.
Future computational studies should focus on:
Molecular Dynamics (MD) Simulations: To model the peptide's behavior and stability over time, providing insights into its flexibility and interaction with solvent molecules.
Molecular Docking: To predict how the peptide and its analogs might bind to potential protein targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling: To build mathematical models that correlate specific sequence features with biological activity, guiding the design of more potent analogs. wikipedia.org
Machine Learning and AI: To screen vast virtual libraries of peptide variants and predict their binding affinities or other properties, identifying the most promising candidates for experimental validation. peptideweb.com
Table 2: Strategies for In Silico Analog Design
| Modification Strategy | Rationale | Example Amino Acid Substitution | Predicted Outcome |
|---|---|---|---|
| Charge Modulation | Alter electrostatic interactions with potential binding partners. | Replace Arginine (Arg) with Citrulline. | Modify binding specificity or reduce non-specific binding. |
| Flexibility Tuning | Change the conformational freedom of the peptide backbone. | Replace Glycine (B1666218) (Gly) with Alanine (B10760859) (Ala). | Potentially pre-organize the peptide into a more bioactive conformation. |
| Stability Enhancement | Introduce non-natural amino acids or cyclize the peptide. | Replace L-Alanine with D-Alanine or form a head-to-tail cyclic peptide. | Increase resistance to degradation by proteases. |
| Binding Site Mimicry | Systematically mutate residues to improve fit into a target's binding pocket. | Substitute Alanine (Ala) with a bulkier residue like Leucine (Leu). | Enhance binding affinity and selectivity for a specific target. |
Development of Novel Analytical Techniques with Enhanced Sensitivity and Resolution for this compound
The accurate detection and quantification of this compound in complex biological matrices (e.g., plasma, cell lysates) is a significant challenge that requires sophisticated analytical methods. Future work must focus on developing and refining techniques that offer superior sensitivity and resolution to enable detailed pharmacokinetic and pharmacodynamic studies.
While standard techniques like HPLC and Mass Spectrometry are foundational, advancements are needed to push the limits of detection. acs.org Ultra-High Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) stands as a powerful platform for this purpose, offering high-resolution separation and highly specific detection. pnas.orgnih.gov Further development of immunoassays (like ELISA) or novel aptamer-based sensors specific to this peptide could provide alternative and potentially more high-throughput quantification methods.
Table 3: Advanced Analytical Techniques for Peptide Characterization
| Technique | Application for this compound | Information Gained |
|---|---|---|
| UPLC-MS/MS | High-resolution separation and fragmentation analysis. | Confirms peptide identity via sequence-specific fragments, provides highly accurate molecular weight, and enables sensitive quantification in complex mixtures. nih.gov |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide followed by quantification of constituent amino acids. | Determines the exact peptide content and confirms the amino acid ratio, crucial for accurate concentration determination. nih.gov |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in a capillary. | Assesses purity and identifies charge variants (e.g., deamidation products), offering high separation efficiency. acs.org |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement. | Unambiguously verifies the elemental composition and sequence of the peptide and its potential modifications. nih.gov |
Unraveling Undiscovered Molecular Interactions of this compound with Biomolecules
The ultimate question for any novel peptide is: what does it bind to, and what are the functional consequences of that binding? Identifying the direct molecular targets of this compound is the key to unlocking its biological role. The interaction between a peptide and its target biomolecule, be it a protein receptor, an enzyme, or a nucleic acid, is a key process in biological recognition. chemicalbook.com
Future research should employ a range of techniques to discover these interactions:
Affinity Chromatography/Pull-Down Assays: The peptide can be immobilized on a solid support (or tagged, for instance, with biotin) and used as bait to "pull down" its binding partners from a cell lysate.
Surface Plasmon Resonance (SPR): This technique can measure the binding kinetics (association and dissociation rates) between the peptide and a potential target in real-time, providing quantitative data on binding affinity.
Yeast Two-Hybrid Screening: A genetic method used to discover protein-protein interactions, which can be adapted to find protein partners for a peptide bait.
Thermal Shift Assays: Can identify protein targets by measuring changes in their thermal stability upon binding to the peptide.
Discovering the direct molecular interactors will provide the crucial mechanistic link between the peptide's presence and its ultimate biological effect, paving the way for a full understanding of its function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
